molecular formula C20H21ClF3N3O2 B11520104 3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide

3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B11520104
M. Wt: 427.8 g/mol
InChI Key: IQRKWFQONWMZEP-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.

    Substitution Reaction: The piperazine intermediate undergoes a substitution reaction with 4-chlorophenyl and 4-(trifluoromethoxy)phenyl groups under controlled conditions.

    Amidation: The final step involves the amidation reaction where the substituted piperazine is reacted with a suitable amide-forming reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated products.

Scientific Research Applications

3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-chlorophenyl)piperazin-1-yl]propanol
  • (4-chlorophenyl)(piperazin-1-yl)methanone
  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Uniqueness

3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide is unique due to the presence of both a 4-chlorophenyl group and a trifluoromethoxyphenyl group on the piperazine ring. This specific substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClF3N3O2

Molecular Weight

427.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C20H21ClF3N3O2/c21-15-1-5-17(6-2-15)27-13-11-26(12-14-27)10-9-19(28)25-16-3-7-18(8-4-16)29-20(22,23)24/h1-8H,9-14H2,(H,25,28)

InChI Key

IQRKWFQONWMZEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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